![molecular formula C25H25N3O B10982829 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone](/img/structure/B10982829.png)
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone is a complex organic compound that features a benzimidazole ring substituted with a naphthalen-1-ylmethyl group and a piperidin-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative. The naphthalen-1-ylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the piperidin-1-yl group is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogenating agents; nucleophilic substitution using alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Wissenschaftliche Forschungsanwendungen
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting enzyme activity or modulating receptor function. The naphthalen-1-ylmethyl group may enhance the compound’s binding affinity and specificity, while the piperidin-1-yl group can influence its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Naphthalen-1-ethanol
Uniqueness
2-[2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]-1-(piperidin-1-yl)ethanone is unique due to its combination of a benzimidazole ring, a naphthalen-1-ylmethyl group, and a piperidin-1-yl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C25H25N3O |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-[2-(naphthalen-1-ylmethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C25H25N3O/c29-25(27-15-6-1-7-16-27)18-28-23-14-5-4-13-22(23)26-24(28)17-20-11-8-10-19-9-2-3-12-21(19)20/h2-5,8-14H,1,6-7,15-18H2 |
InChI-Schlüssel |
QDFZYKLOQZWLJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


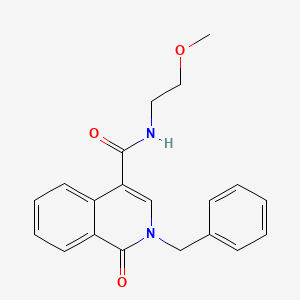
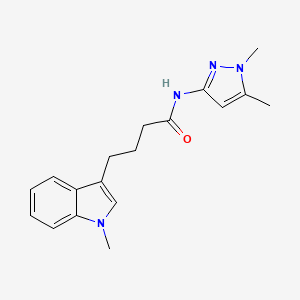
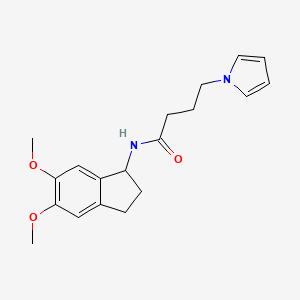
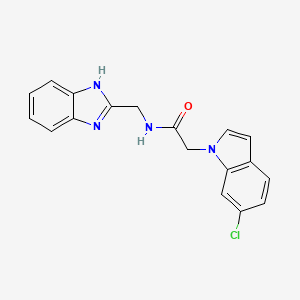
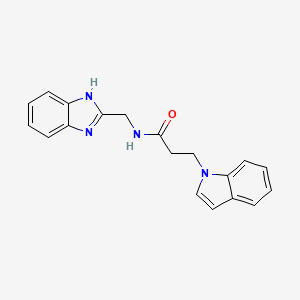
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B10982768.png)
![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10982778.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-propoxybenzamide](/img/structure/B10982785.png)
![2-[(4-tert-butylphenoxy)methyl]-1-octyl-1H-benzimidazole](/img/structure/B10982788.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10982789.png)
![Methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10982795.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]ethan-1-one](/img/structure/B10982808.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982815.png)
